2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-cyano-3-(trifluoromethyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position.
Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of 2-Bromo-4-amino-3-(trifluoromethyl)benzoic acid.
Oxidation: Formation of carboxylate salts.
Scientific Research Applications
2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its role as an inhibitor in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-4-cyano-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. The presence of both a cyano group and a trifluoromethyl group on the same aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-bromo-4-cyano-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-7-5(8(15)16)2-1-4(3-14)6(7)9(11,12)13/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAYDJYZNZRGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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